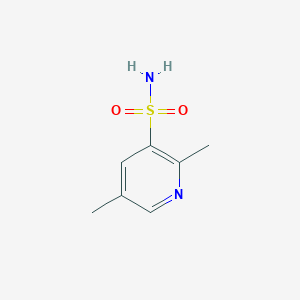![molecular formula C8H6ClF3S B13320384 [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is an organosulfur compound that features a benzene ring substituted with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene typically involves the reaction of benzothiazole-2-thiol with halothane. This method utilizes stable 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]benzothiazole according to the Julia procedure . The reaction conditions often include the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Scientific Research Applications
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: It serves as a probe in studying biological systems, especially in understanding the interactions of sulfur-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoroethyl group but differs in its ether linkage.
Uniqueness
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to its combination of a benzene ring with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group, providing distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H6ClF3S |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(1-chloro-2,2,2-trifluoroethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H6ClF3S/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
DNPFZFBQTDNMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


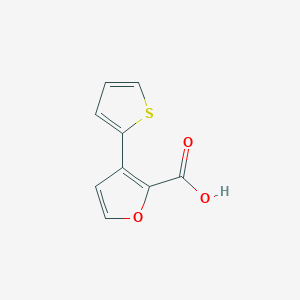
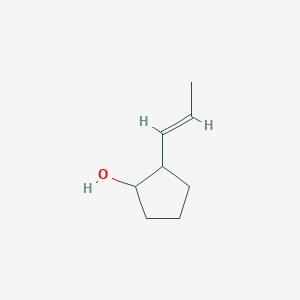

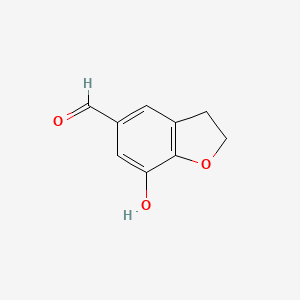
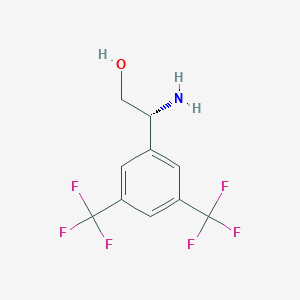

![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
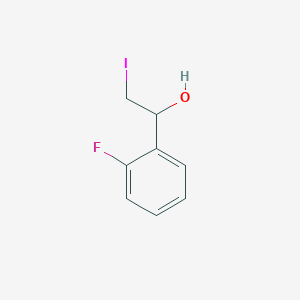
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)


